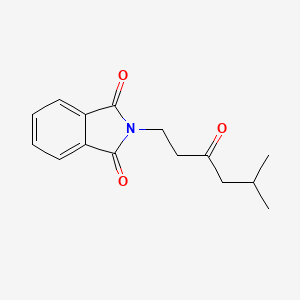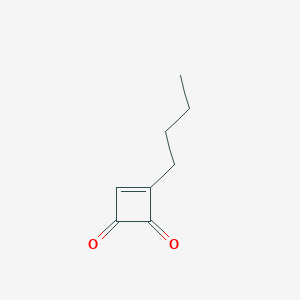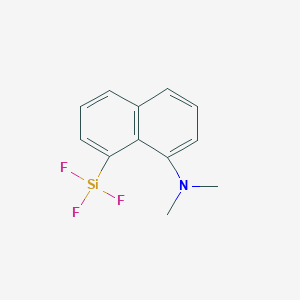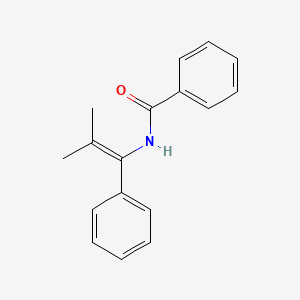![molecular formula C20H18N2 B14288359 4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile CAS No. 122099-56-3](/img/structure/B14288359.png)
4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile is an organic compound that features a complex structure combining a naphthalene ring, a benzonitrile group, and a methylamino moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Naphthalen-1-ylmethylamine Intermediate: This step involves the reaction of naphthalene with formaldehyde and ammonia to form naphthalen-1-ylmethylamine.
Coupling with Benzonitrile: The naphthalen-1-ylmethylamine is then reacted with 4-formylbenzonitrile in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
Naphthalene Derivatives: Compounds like naphthoquinone and naphthylamine share structural similarities.
Benzonitrile Derivatives: Compounds such as 4-cyanobiphenyl and 4-cyanophenylmethane.
Uniqueness
4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile is unique due to its combination of a naphthalene ring and a benzonitrile group linked by a methylamino moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
属性
| 122099-56-3 | |
分子式 |
C20H18N2 |
分子量 |
286.4 g/mol |
IUPAC 名称 |
4-[[methyl(naphthalen-1-ylmethyl)amino]methyl]benzonitrile |
InChI |
InChI=1S/C20H18N2/c1-22(14-17-11-9-16(13-21)10-12-17)15-19-7-4-6-18-5-2-3-8-20(18)19/h2-12H,14-15H2,1H3 |
InChI 键 |
CMPLPOBTNOQVFW-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC=C(C=C1)C#N)CC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)

